
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloropyridine.
Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 3-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the amino group or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the amino group can yield primary amines.
Substitution: Substitution of the chlorine atom can result in various substituted pyridine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of pyridine-dependent enzymes.
Protein Labeling: It can be used in protein labeling studies due to its reactive functional groups.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Diagnostic Imaging: It can be used in the development of diagnostic imaging agents.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid: The enantiomer of the compound, with different biological activity.
4-Chloropyridine: A precursor in the synthesis of the compound.
3-Aminopyridine: A related compound with similar structural features.
Uniqueness: (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorine-substituted pyridine ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1 |
Clé InChI |
SPRQVKLAWASXRI-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CN=C(C=C1Cl)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CN=C(C=C1Cl)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
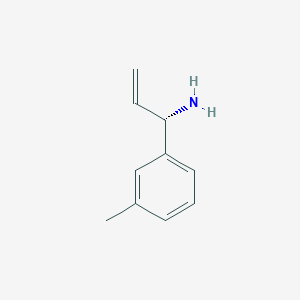
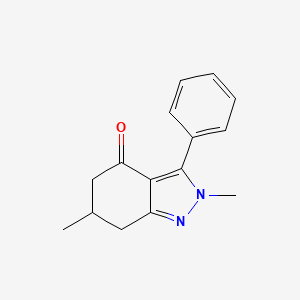
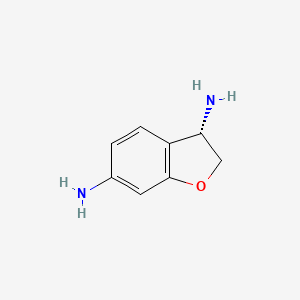

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
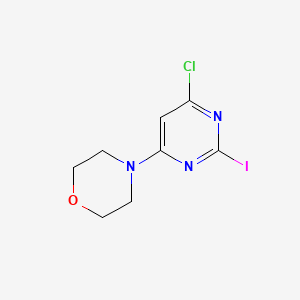

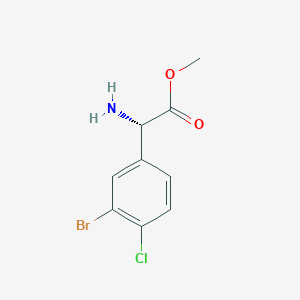
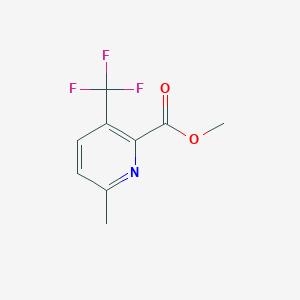
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
